REACTION_SMILES
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[C:12]([CH3:13])(=[O:14])[NH:15][c:16]1[cH:17][cH:18][c:19]([OH:20])[cH:21][cH:22]1.[O:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1.[c:1]1([O:7][S:8]([NH2:9])(=[O:10])=[O:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1>>[c:1]1([O:7][S:8]([NH2:9])(=[O:10])=[O:11])[cH:2][cH:3][c:4]([NH:15][C:12]([CH3:13])=[O:14])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)Oc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(OS(N)(=O)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |